Kinase Profiling Selectivity: Inferring from Class-Level mTOR vs. PI3K Selectivity Data
Direct quantitative comparison data for this compound are absent from accessible primary sources. However, class-level inference from structurally related 4-morpholino-6-aryl-pyrazolo[3,4-d]pyrimidines demonstrates that the morpholine substituent contributes critically to mTOR binding affinity. In a seminal study, compound 5u (mTOR IC50 = 9 nM; PI3Kα IC50 = 1962 nM) achieved 218-fold selectivity through optimized aryl substitution [1]. The target compound, bearing a 3-methyl-1-phenylpyrazole instead of the indole-based aryl group, is likely to exhibit a divergent selectivity profile, but no direct measurement exists to quantify this difference.
| Evidence Dimension | mTOR vs. PI3Kα selectivity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 5u (6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine): mTOR IC50 = 9 nM, PI3Kα IC50 = 1962 nM, selectivity ratio = 218 [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro enzymatic assays (mTOR and PI3Kα) |
Why This Matters
Without direct comparative data, procurement for kinase selectivity studies carries the risk of obtaining a compound with unknown off-target activity, potentially undermining experimental conclusions.
- [1] Verheijen, J. C. et al. J. Med. Chem. 2009, 52 (24), 8010-8024. View Source
